molecular formula C34H10F14N4O4 B12105628 7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile

7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile

Cat. No.: B12105628
M. Wt: 804.4 g/mol
InChI Key: TULREIQOGMNKIS-UHFFFAOYSA-N
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Description

This compound is a mouthful, so let’s break it down. It belongs to the class of fluorinated organic compounds and features a complex, cage-like structure. The name hints at its intricate arrangement of nitrogen and carbon atoms, as well as its fluorinated substituents. But what does it do? Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, starting from simpler building blocks. While I don’t have specific details for this exact compound, analogous reactions can guide us. One potential approach could be a multistep process, combining cyclization, oxidation, and nitrile formation.

Reaction Conditions::
  • Cyclization: Intramolecular reactions could form the central cage structure.
  • Oxidation: Oxidizing agents might convert precursor molecules into the desired oxo groups.
  • Nitrile Formation: Introducing cyano groups (CN) could yield the dicarbonitrile compound.

Industrial Production:: Large-scale production likely involves optimization of these steps, with safety and efficiency in mind.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability and reactivity.

    Substitution: Fluorinated substituents make it an interesting candidate for substitution reactions.

    Reduction: Reduction of oxo groups could yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkyl halides (e.g., bromides, iodides) for nucleophilic substitution.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The specific products depend on reaction conditions, but derivatives with altered functional groups are likely.

Scientific Research Applications

Chemistry::

    Materials Science: Its fluorinated nature makes it useful for low refractive index optical materials.

    Organic Electronics: Applications in organic photovoltaics and organic field-effect transistors (OFETs).

Biology and Medicine::

    Biocompatibility: Investigate its interaction with biological systems.

    Drug Delivery: Could serve as a platform for drug delivery systems.

Industry::

    Coatings: Non-stick coatings due to fluorinated groups.

    Electronics: Potential in semiconductor industry.

Mechanism of Action

The compound’s mechanism of action remains an exciting area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to other fluorinated cage structures. Its uniqueness lies in the combination of heptafluorobutyl groups, oxo moieties, and the intricate diazaheptacyclo structure.

Properties

Molecular Formula

C34H10F14N4O4

Molecular Weight

804.4 g/mol

IUPAC Name

7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile

InChI

InChI=1S/C34H10F14N4O4/c35-29(36,31(39,40)33(43,44)45)9-51-25(53)15-3-1-13-19-11(7-49)5-18-22-16(26(54)52(28(18)56)10-30(37,38)32(41,42)34(46,47)48)4-2-14(24(19)22)20-12(8-50)6-17(27(51)55)21(15)23(13)20/h1-6H,9-10H2

InChI Key

TULREIQOGMNKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC(=C4C3=C1C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(C(C(F)(F)F)(F)F)(F)F)C#N)C#N)C(=O)N(C2=O)CC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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